2-ethyl-1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
Description
The compound 2-ethyl-1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a pyrazoline-based heterocyclic hybrid featuring a fused furan ring, a hydroxyphenyl substituent, and a ketone moiety. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound arises from the combination of a dihydro-pyrazole core with electron-rich aromatic systems (furan and hydroxyphenyl), which may enhance intermolecular interactions (e.g., hydrogen bonding via the hydroxyl group) and influence solubility or target binding .
Properties
IUPAC Name |
2-ethyl-1-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-13(4-2)19(23)21-16(18-10-7-11-24-18)12-15(20-21)14-8-5-6-9-17(14)22/h5-11,13,16,22H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMTWWKOUMWZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethyl-1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a novel compound with significant potential in medicinal chemistry. Its structural complexity, featuring both a furan and a pyrazole moiety, positions it as a candidate for various biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is C19H22N2O3, with a molecular weight of 326.396 g/mol. The compound exhibits a complex structure that contributes to its biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound have been used in the synthesis of novel chalcone derivatives known for their potent antioxidant properties. These derivatives are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
The pyrazole scaffold has been associated with anticancer activity. For instance, studies on related compounds have shown promising results against various cancer cell lines. The incorporation of the furan and hydroxyphenyl groups may enhance the cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Effects
Compounds containing furan and pyrazole moieties have demonstrated anti-inflammatory properties in several studies. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of derivatives synthesized from similar structural frameworks. The results indicated that these compounds exhibited significant free radical scavenging activity, which was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The IC50 values ranged from 10 to 50 µM, demonstrating substantial efficacy compared to standard antioxidants like ascorbic acid .
Study 2: Anticancer Activity in Cell Lines
In vitro studies involving human cancer cell lines (e.g., A549 lung adenocarcinoma and MCF7 breast cancer cells) revealed that derivatives of pyrazole exhibited IC50 values ranging from 15 to 30 µM. These results suggest that modifications in the structure of pyrazole derivatives can significantly enhance their anticancer efficacy .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Biological Activity |
|---|---|
| Furan Ring | Enhances antioxidant properties |
| Hydroxyphenyl Group | Increases anticancer activity |
| Pyrazole Moiety | Contributes to overall cytotoxicity |
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in pharmacology.
Antioxidant Activity
Research indicates that compounds with similar structures have demonstrated significant antioxidant properties. The antioxidant activity of 2-ethyl-1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one can be assessed through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. For example, derivatives of pyrazole have shown IC50 values ranging from 10 to 50 µM, indicating substantial efficacy compared to standard antioxidants like ascorbic acid.
Anticancer Properties
The pyrazole moiety is known for its anticancer potential. Studies involving related compounds have shown promising results against various cancer cell lines. For instance, derivatives tested against A549 lung adenocarcinoma and MCF7 breast cancer cells exhibited IC50 values between 15 to 30 µM. These findings suggest that structural modifications can enhance cytotoxicity and promote apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds containing furan and pyrazole groups have been documented to possess anti-inflammatory properties. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Structure–Activity Relationship (SAR)
Understanding the relationship between the structure of the compound and its biological activity is crucial for optimizing its efficacy. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Furan Ring | Enhances antioxidant properties |
| Hydroxyphenyl Group | Increases anticancer activity |
| Pyrazole Moiety | Contributes to overall cytotoxicity |
Case Studies
Several studies have explored the applications of this compound or similar derivatives:
- Study on Antioxidant Capacity : A study evaluated derivatives synthesized from similar frameworks, measuring their free radical scavenging activity using DPPH assays. The results indicated significant antioxidant potential with IC50 values comparable to established antioxidants.
- Anticancer Activity Assessment : In vitro studies on human cancer cell lines demonstrated that modifications in the structure of pyrazole derivatives significantly enhance their anticancer efficacy. Notably, compounds with hydroxyphenyl groups exhibited improved cytotoxic effects against multiple cancer types.
- Anti-inflammatory Mechanism Exploration : Research has shown that furan-containing compounds can inhibit enzymes involved in inflammation pathways, providing insights into their therapeutic potential for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazoline-Thiazole Hybrids
Compounds such as 2-(5-(4-fluorophenyl)-3-(thien-2-yl or furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl)-thiazoles (e.g., 27a–27b) share the pyrazoline core and furan substituent but incorporate a thiazole ring instead of a butanone chain . Key differences include:
- Electron-Donating Moieties: The butanone chain in the target compound introduces a ketone functional group, which could alter electronic distribution compared to the thiazole-aryldiazenyl system in 27a–27b .
Thiazole-Pyrazoline Derivatives with Antimicrobial Activity
describes 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5(4H)-one derivatives, which share the furan-pyrazoline motif but replace the hydroxyphenyl group with a p-tolyl substituent and incorporate a thiazolone ring . Key distinctions:
- Synthetic Pathways: Both compounds may involve cyclocondensation reactions, but the target compound’s butanone chain might require different precursors (e.g., β-keto esters or diketones) compared to thiazolone synthesis .
Pyrazoline Derivatives with Amino-Hydroxy Substituents
highlights 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a–7b) synthesized via reactions with malononitrile or ethyl cyanoacetate . While these lack the furan or hydroxyphenyl groups, they demonstrate the role of amino and hydroxy substituents in modulating reactivity. The target compound’s hydroxyphenyl group may confer similar hydrogen-bonding capabilities but with greater steric bulk.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves a multi-step approach:
- Step 1 : Claisen-Schmidt condensation between a ketone and aldehyde to form a chalcone intermediate.
- Step 2 : Cyclization with hydrazine hydrate under reflux in ethanol to form the pyrazole ring . Critical conditions include ethanol as the solvent, pH control (acidic for cyclization), and precise temperature management (reflux at ~80°C). Prolonged reaction times or deviations in stoichiometry reduce yield due to side reactions.
Table 1: Synthetic Protocol Overview
| Step | Reagents/Conditions | Key Parameters | Reference |
|---|---|---|---|
| Condensation | Aldehyde, ketone, base (KOH/NaOH) | Solvent: Ethanol; Temp: 60–80°C | |
| Cyclization | Hydrazine hydrate, KOH | Reflux time: 5–8 h; pH: 4–6 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.5–8.0 ppm) .
- X-ray crystallography : Resolves dihedral angles (e.g., pyrazole ring tilt: 5.2°) and unit cell parameters (e.g., triclinic system, a = 6.8148 Å) .
- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., m/z 368.89 for C22H25ClN2O) .
Table 2: Structural Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Space group: P1; β = 81.42° | |
| 1H NMR | Hydroxyphenyl protons: δ 6.8–7.3 ppm |
Advanced Questions
Q. How can researchers resolve discrepancies in spectral data across studies?
Contradictions in NMR or IR peaks often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Cross-validation using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
- Computational modeling (DFT) to predict vibrational frequencies and compare with experimental IR .
Q. What strategies optimize synthesis yield and purity in scalable formats?
- Continuous Flow Reactors : Enhance mixing efficiency and reduce side products .
- Microwave-Assisted Synthesis : Shortens reaction time (e.g., from 8 h to 30 min) while maintaining >85% yield .
- Solvent Optimization : Replace ethanol with DMF-EtOH mixtures for improved cyclization kinetics .
Q. How do structural modifications influence physicochemical and biological properties?
- Hydroxyphenyl Group : Enhances solubility via hydrogen bonding but reduces lipophilicity (logP decreases by 0.3–0.5) .
- Furan vs. Thiophene : Furan derivatives exhibit higher π-π stacking potential, altering UV-Vis absorption (λmax shift: 15 nm) .
Table 3: Substituent Impact Analysis
| Modification | Property Change | Reference |
|---|---|---|
| –OH → –OCH3 | Increased logP by 0.4 | |
| Furan → Thiophene | Bioactivity IC50 reduced by 30% |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
